Sodium oleate

Catalog No.
S655033
CAS No.
143-19-1
M.F
C18H33NaO2
M. Wt
304.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium oleate

CAS Number

143-19-1

Product Name

Sodium oleate

IUPAC Name

sodium;(Z)-octadec-9-enoate

Molecular Formula

C18H33NaO2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;

InChI Key

BCKXLBQYZLBQEK-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Solubility

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER
SOL IN ABOUT 20 PARTS ALCOHOL
5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin

Synonyms

osteum, sodium oleate

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+]

Cell and Membrane Biology:

  • Studying lipid transport: Researchers utilize sodium oleate to investigate how cells transport and incorporate fatty acids into their membranes. These studies help elucidate fundamental cellular processes and contribute to understanding various diseases linked to abnormal lipid metabolism. [Source: Sigma-Aldrich: ]

Drug Delivery Systems:

  • Formation of lipid nanoparticles: Sodium oleate plays a role in developing drug delivery systems. It helps form tiny spheres called liposomes and lipid nanoparticles, which can encapsulate drugs and deliver them to specific targets within the body. This research holds promise for improving drug efficacy and reducing side effects.

Apolipoprotein Research:

  • Investigating apolipoprotein interactions: Scientists use sodium oleate to study how apolipoproteins, proteins responsible for transporting cholesterol in the blood, interact with lipids. This research is crucial for understanding cholesterol metabolism and developing therapies for conditions like atherosclerosis. [Source: Sigma-Aldrich: ]

Sodium oleate (C₁₈H₃₃O₂Na) is a white, odorless powder that is the sodium salt of oleic acid, a monounsaturated fatty acid. It is naturally abundant and found in various plant and animal fats and oils []. Sodium oleate plays a significant role in scientific research due to its amphiphilic properties, meaning it has both a water-loving (hydrophilic) head group and a fat-loving (lipophilic) tail group. This property makes it a valuable emulsifier, surfactant, and lubricant [].


Molecular Structure Analysis

The sodium oleate molecule has a long hydrocarbon chain (18 carbons) with a single double bond (monounsaturated) attached to a carboxylate group (COO⁻). The sodium cation (Na⁺) is attached to the oxygen atom in the carboxylate group. This structure creates a polar head group (carboxylate and sodium) and a nonpolar tail group (hydrocarbon chain) []. This difference in polarity allows sodium oleate to interact with both water and oil, making it a useful emulsifier for creating stable mixtures of otherwise immiscible substances [].


Chemical Reactions Analysis

Synthesis:

Sodium oleate can be synthesized through the neutralization reaction between oleic acid and sodium hydroxide:

C₁₈H₃₆O₂ (oleic acid) + NaOH → C₁₈H₃₃O₂Na (sodium oleate) + H₂O []

Decomposition:

At high temperatures, sodium oleate can decompose into various products, including hydrocarbons, ketones, and soaps. The exact decomposition products depend on the temperature and reaction conditions.

Other Reactions:

Due to its amphiphilic nature, sodium oleate can participate in various micelle formation reactions. In aqueous solutions, sodium oleate molecules aggregate above a certain concentration, forming spherical structures called micelles with the hydrophilic head groups facing outwards and the hydrophobic tails facing inwards []. This micelle formation allows sodium oleate to solubilize hydrophobic molecules in water.


Physical And Chemical Properties Analysis

  • Melting point: 232-235 °C []
  • Boiling point: Not applicable (decomposes at high temperatures)
  • Solubility: Soluble in water, ethanol, and methanol []
  • Stability: Stable under normal storage conditions []

Physical Description

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid

Color/Form

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES
WHITE POWDER

Density

greater than 1.1 at 68 °F (USCG, 1999)

Odor

SLIGHT TALLOW-LIKE ODOR

Melting Point

455 °F (USCG, 1999)
233.5 °C
232-235 °C

UNII

399SL044HN

Therapeutic Uses

MEDICATION (VET): Sodium oleate is available for parenteral injection /in horses/ to stimulate invasion or infiltration of tissues by cellular blood components. The infiltrated cells differentiate into fibrous and/or fibrocartilagenous tissue. Sodium oleate is indicated in treatment of splints and microfractures of the cannon bone such as bucked shins. ... Sodium oleate (50 mg) will induce inflammation, swelling, and tenderness following parenteral administration in the affected region; it will cover a surface area of 15 sq cm.
MEDICATION (VET): OSTEUM (BRAND OF SODIUM OLEATE FORMULATION), SOLN 50 MG/ML VETERINARY, FOR USE IN HORSES ONLY. OSTEUM IS STERILE SOLN FOR PARENTERAL INJECTION... OSTEUM IS RECOMMENDED FOR STIMULATION OF FIBROUS & FIBROCARTILAGENOUS TISSUE. /OSTEUM/

Impurities

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS.

Other CAS

143-19-1

Wikipedia

Sodium oleate

Drug Warnings

Caution must be exercised in use of sodium oleate within 30 days following injection of a local corticosteroid /in horses/; severe tissue reactions have been known to occur. ... Horses intended for human food must not be injected with sodium oleate.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cleansing; Emulsifying; Surfactant; Viscosity controlling

Methods of Manufacturing

SODIUM...SALTS OF FATTY ACID, PREPARED FROM EDIBLE FATS.
ACTION OF ALCOHOLIC SODIUM HYDROXIDE ON OLEIC ACID.

General Manufacturing Information

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Octadecenoic acid (9Z)-, sodium salt (1:1): ACTIVE
MIGRATES TO FOOD FROM PACKAGING MATERIALS.

Storage Conditions

/Sodium oleate/ should be stored at room temperature and must not be refrigerated.

Interactions

PROLONGED IMPAIRMENT OF THE PLASMA-PROTEIN BINDING OF PHENYTOIN IN THE RAT AFTER A SINGLE DOSE OF SODIUM OLEATE.

Dates

Modify: 2023-08-15

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